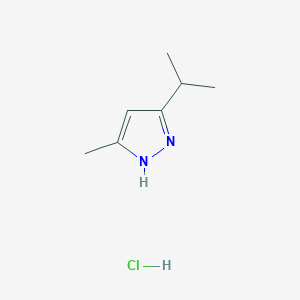

5-Isopropyl-3-methyl-1H-pyrazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Isopropyl-3-methyl-1H-pyrazole is a chemical compound with the molecular formula C7H12N2 . It has a molecular weight of 124.19 . It is a versatile scaffold in organic synthesis and medicinal chemistry, often used as a starting material for the preparation of more complex heterocyclic systems .

Synthesis Analysis

Pyrazoles, including 5-Isopropyl-3-methyl-1H-pyrazole, are known to be synthesized through various methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The InChI code for 5-Isopropyl-3-methyl-1H-pyrazole is 1S/C7H12N2/c1-5(2)7-4-6(3)8-9-7/h4-5H,1-3H3, (H,8,9) . Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity .Chemical Reactions Analysis

Pyrazoles are known to exhibit tautomerism, which can influence their reactivity . They are often used as starting materials for the preparation of more complex heterocyclic systems . For instance, 3(5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .Physical And Chemical Properties Analysis

5-Isopropyl-3-methyl-1H-pyrazole is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment .科学的研究の応用

Medicinal Chemistry and Drug Discovery

Pyrazoles have gained prominence in medicinal chemistry due to their diverse biological activities. Researchers explore the potential of 5-Isopropyl-3-methyl-1H-pyrazole hydrochloride as a scaffold for designing novel drugs. Its structural features make it an attractive starting point for developing compounds with therapeutic properties .

Structural Studies

The tautomeric behavior of pyrazoles is intriguing. Researchers study the keto-enol equilibrium of 5-Isopropyl-3-methyl-1H-pyrazole hydrochloride and related compounds. Understanding their structural variations contributes to our knowledge of tautomeric forms and their implications in chemical reactivity .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

While the future directions for this specific compound are not explicitly mentioned in the search results, pyrazoles in general are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems , suggesting potential future directions in these areas.

作用機序

Target of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Mode of Action

Pyrazoles are known to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions . This property can influence their interaction with biological targets.

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Result of Action

One study revealed that a pyrazole derivative displayed superior antipromastigote activity .

Action Environment

The action of 5-Isopropyl-3-methyl-1H-pyrazole hydrochloride can be influenced by environmental factors. For instance, the type of solvent can strongly affect the intermolecular interactions between pyrazole molecules . More polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .

特性

IUPAC Name |

5-methyl-3-propan-2-yl-1H-pyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c1-5(2)7-4-6(3)8-9-7;/h4-5H,1-3H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNKDXREYPDGRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-3-methyl-1H-pyrazole hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1S,9Ar)-Octahydro-2H-quinolizin-1-yl]propanoic acid-carbonic acid (1:1) hydrate](/img/structure/B7970658.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate](/img/structure/B7970669.png)

![[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride hydrate](/img/structure/B7970730.png)

![1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate](/img/structure/B7970751.png)

![[(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate](/img/structure/B7970758.png)

![[3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate](/img/structure/B7970760.png)